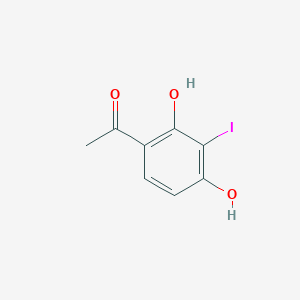
1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . This compound is characterized by the presence of iodine, hydroxyl groups, and a ketone functional group attached to a benzene ring. It is also known by several synonyms, including 2,4-dihydroxy-3-iodoacetophenone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one typically involves the iodination of 2,4-dihydroxyacetophenone. The reaction is carried out in the presence of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine is introduced to the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dihydroxy-3-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 2,4-dihydroxy-3-iodoquinone.
Reduction: Formation of 1-(2,4-dihydroxy-3-iodophenyl)ethanol.
Substitution: Formation of 1-(2,4-dihydroxy-3-aminophenyl)ethan-1-one or 1-(2,4-dihydroxy-3-thiophenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxy-3-iodophenyl)ethan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, apoptosis, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodophenyl)ethanone: Lacks the hydroxyl groups present in 1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one.
1-(4-Iodophenyl)ethanone: The iodine atom is positioned differently on the benzene ring.
1-(3-Iodophenyl)ethanone: Similar structure but with the iodine atom at the meta position.
Uniqueness: this compound is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H7IO3 |
|---|---|
Molekulargewicht |
278.04 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3 |
InChI-Schlüssel |
JHTYTCIQMRHXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)



![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)

![4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol](/img/structure/B8709639.png)





